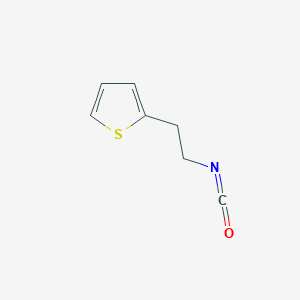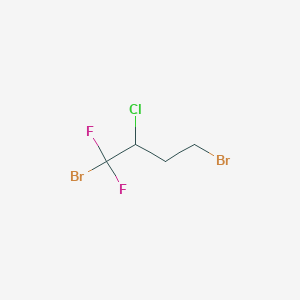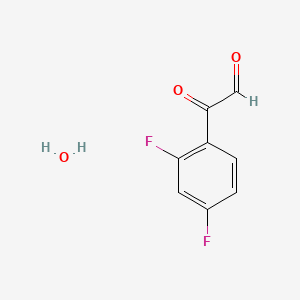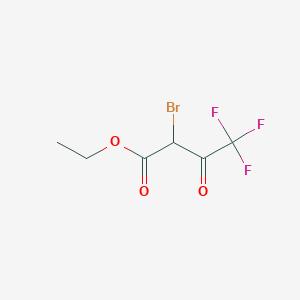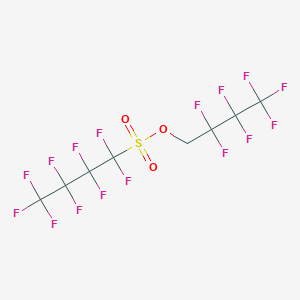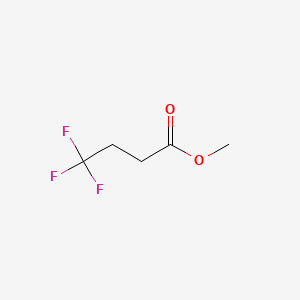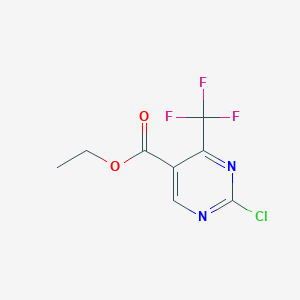
2-氯-4-(三氟甲基)嘧啶-5-羧酸乙酯
描述
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H6ClF3N2O2 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
AP-1 和 NF-κB 介导的基因表达抑制剂
2-[(3-甲基-2,5-二氧代(3-吡咯基))氨基]-4-(三氟甲基)嘧啶-5-羧酸乙酯是 2-氯-4-(三氟甲基)嘧啶-5-羧酸乙酯的类似物,已确定为 Jurkat T 细胞中 AP-1 和 NF-κB 介导的转录激活的有效抑制剂。这突出了其在调节与这些转录因子相关的基因表达中的潜在应用 (Palanki 等人,2002 年)。
抗炎和抗菌活性
2-氯-4-(三氟甲基)嘧啶-5-羧酸乙酯的衍生物已被合成并显示出抗炎和抗菌活性。这些衍生物是通过与芳香胺、胍和苯甲脒进行环缩合和米歇尔类型的加成反应制备的 (A.S.Dongarwar 等人,2011 年)。
亲核取代反应
对 4-氯-2-甲硫嘧啶-5-羧酸乙酯(一种相关化合物)的研究表明了其在亲核取代反应中的反应性。此类反应提供了对类似嘧啶衍生物在合成化学中的化学行为和潜在应用的见解 (R. Shadbolt 和 T. Ulbricht,1967 年)。
荧光分子和农业抑制剂
由 2-氯-4-(三氟甲基)嘧啶-5-羧酸乙酯合成的 5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯被发现是一种新型荧光分子。它还显示出作为针对单子叶植物稗草(Echinochloa crus-galli L. Beauv)的农业抑制剂的潜力,表明在荧光研究和农业中都有应用 (Yan‐Chao Wu 等人,2006 年)。
嘧啶并[1,2-a]嘧啶的合成
与 2-氯-4-(三氟甲基)嘧啶-5-羧酸乙酯相关的 2-氨基-4-芳基-1,4-二氢-6-苯基嘧啶-5-羧酸乙酯已用于微波介导的无溶剂合成新型嘧啶并[1,2-a]嘧啶。该方法为合成这些化合物提供了一种更绿色、更高效的方法 (J. V. Eynde 等人,2001 年)。
安全和危害
The compound is classified as a combustible solid . It has been assigned the WGK number 3 . The compound does not have a flash point . The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .
作用机制
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate are currently unknown . Future studies could provide valuable insights into the downstream effects of this compound on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate . .
生化分析
Biochemical Properties
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate such reactions The nature of these interactions often involves the displacement of functional groups, leading to the formation of new chemical entities
Cellular Effects
The effects of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the NF-kB inflammatory pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it has been found to induce apoptosis and inhibit endoplasmic reticulum (ER) stress, thereby impacting cell survival and function . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
At the molecular level, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent. These findings are crucial for determining the appropriate dosage for potential therapeutic applications and for understanding the compound’s safety profile.
Metabolic Pathways
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites that can have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical processes and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSDBJYAMHCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381655 | |
| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187035-79-6 | |
| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
